Home > Products > Screening Compounds P116190 > N-(4-methoxyphenyl)-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide
N-(4-methoxyphenyl)-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide -

N-(4-methoxyphenyl)-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide

Catalog Number: EVT-4337415
CAS Number:
Molecular Formula: C20H17N3O6S
Molecular Weight: 427.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications

Despite its potential as an enzyme inhibitor, N-(4-methoxyphenyl)-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide has not been extensively explored for scientific applications. Its primary use, as found in the provided literature, is as an intermediate in the synthesis of other bioactive compounds. [] For instance, it can be transformed into different derivatives with potentially enhanced activity by modifying the substituents on the benzene rings or by converting the nitro group to an amine group. These derivatives could then be screened for their biological activity against various targets, such as enzymes involved in disease pathways.

2-Amino-N-(4-methoxyphenyl)benzamide

Compound Description: This compound is the product of the second step in the synthesis of N-(4-amino-3-methoxy­phenyl)­methanesulfon­amide, a side chain of the anticancer drug Amsacrine []. It is obtained by the reduction of N-(2-methoxy-4-nitro­phenyl)­acet­amide in ethanol with Pd/C as a catalyst under a hydrogen atmosphere and crystallizes from ethyl­aceto­acetate [].

N-(4-{[(4-Methoxyphenethyl)amino]sulfonyl}phenyl)acetamide

Compound Description: This molecule is the parent compound in a series of sulfonamides synthesized and evaluated for their inhibitory effects on DPPH and jack bean urease [].

N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides (5a-m)

Compound Description: This series of compounds was synthesized by reacting N-(4-{[(4-methoxyphenethyl)amino]sulfonyl}phenyl)acetamide with various alkyl/aralkyl halides []. These compounds were evaluated for their urease inhibitory activity and showed higher activity than the standard thiourea [].

1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide

Compound Description: This compound was synthesized as a potential antitumor agent and was evaluated for its cytotoxic activity against various cancer cell lines []. It exhibited significant inhibitory activity against some cancer cell lines [].

N-hydroxy-2(R)-[-amino]-3-methyl-butanamide (CGS 25966) and N-hydroxy-2(R)-[-amino]-3-methyl-butanamide (CGS 27023A)

Compound Description: These two compounds are broad-spectrum matrix metalloproteinase (MMP) inhibitors []. They served as lead structures for the development of novel fluorinated MMP inhibitors for potential use in PET imaging of activated MMPs [].

(3-trifluoromethylsulfonyl) -N- [4-methyl-3- (4-pyridin-3-yl-pyrimidin-2-ylamino) -phenyl] benzamide (AN-024)

Compound Description: This compound is an intermediate in the synthesis of AN-024, an anticancer drug [].

N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)

Compound Description: This compound was synthesized as a potential selective inhibitor for human ectonucleotidases (h-NTPDases) []. It exhibited potent inhibitory activity against h-NTPDase1 with an IC50 value of 2.88 ± 0.13 μM [].

N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f), 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) and 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d)

Compound Description: These three compounds were synthesized and investigated as potential inhibitors for human ectonucleotidases (h-NTPDases) []. They showed inhibitory activity against h-NTPDases 2 with IC50 values in the sub-micromolar range [].

2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d)

Compound Description: This compound is a potent inhibitor of h-NTPDase8 with an IC50 value of 0.28 ± 0.07 μM [].

2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]-sulfonyl]benzamide

Compound Description: This compound is a phenyluracil derivative with described hydrates and crystalline forms [, ].

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO) and 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: These compounds are potential oxidative impurities of the BCL-2 inhibitor Venetoclax []. VNO was synthesized by oxidizing Venetoclax with m-CPBA, and VHA was generated through a [, ] Meisenheimer rearrangement of VNO [].

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: This compound is a nitro reduction metabolite of Venetoclax identified in human feces [].

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: This is a major human metabolite of Venetoclax, formed by oxidation of the cyclohexenyl ring followed by cyclization [].

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides

Compound Description: This class of compounds was synthesized and evaluated for their antibacterial and antifungal activity. These compounds demonstrated bactericidal and fungicidal activity at higher concentrations [, ].

N-{2-hydroxy-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide and N-{2-hydroxy-3-methyl-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide

Compound Description: These compounds are derivatives of the N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides class and showed bactericidal and fungicidal activity [].

bis[3-amino-N-(p-tolyl)benzamide-2-yl] diselenide, bis[3-amino-N-(4-methoxyphenyl)benzamide-2-yl] diselenide, and bis[3-amino-N-(4-(dimethylamino)phenyl) benzamide-2-yl] diselenide

Compound Description: These diselenide compounds were used as starting materials for the synthesis of 1,3-benzoselenazoles with glutathione peroxidase (GPx)-like antioxidant activity [].

4-[4-[(4′-Chloro[1,1′-biphenyl]-2-yl)methyl]-1-piperazinyl]-N-[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]benzamide (ABT-737)

Compound Description: ABT-737 is a BH3-mimetic that neutralizes the antiapoptotic proteins Bcl-2 and Bcl-xL []. It induces the overexpression of the proapoptotic protein Bad by controlling its protein turnover and stabilization [].

2,4-dichloro-N-(3-fluorophenyl)-5-(4-morpholinylsulfonyl) benzamide (918013)

Compound Description: 918013 is a competitive inhibitor of Autotaxin (ATX), a lysophospholipase D involved in various diseases such as cancer and neuropathic pain []. It targets the hydrophobic pocket of ATX, blocking access to the active site [].

[(2-nitrophenyl)-sulfonyl]carbamimidic azide

Compound Description: This compound is a ring-opened isomer of N-(1H-tetrazol-5-yl)-2-nitrobenzenesulfonamide, formed by reacting o-nitrobenzenesulfonyl chloride with 5-aminotetrazole [].

5-Amino-2-ethoxy-N-(substituted-phenyl)benzamide derivatives

Compound Description: These derivatives, designed based on the COX-1 inhibitors TFAP and parsalmide, exhibited analgesic activity in a murine acetic acid-induced writhing test [].

5-Amino-2-ethoxy-N-(2-methoxyphenyl)benzamide (9 v)

Compound Description: This compound showed potent COX-1 inhibitory and analgesic activities comparable to indomethacin [].

5-Amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide (9 g)

Compound Description: This compound exhibited a more potent analgesic effect than indomethacin without causing apparent gastric damage or coloration of urine, although its COX-1 inhibitory activity was weaker [].

4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5), 4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)-3-methoxy-N-methyl -benzamide (PPA13), 4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14), 4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15), and 4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)-N-methylbenzamide (PPA17)

Compound Description: These are N-phenylpyrimidin-2-amine (PPA) derivatives examined as potential radiosensitizers for improving the therapeutic outcome of radiotherapy in cancer patients []. They exhibited inhibitory effects on cell viability and induced cell cycle arrest at the G2/M phase [].

4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5)

Compound Description: This compound inhibited cell viability by more than 50% and significantly increased the proportion of cells arrested at the G2/M phase of the cell cycle [].

4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15)

Compound Description: This compound is a novel pan-CDK inhibitor that enhances radiosensitivity []. It significantly increased the sub-G1 cell population, upregulated cyclin B1 and the phosphorylation levels of CDK1, and inhibited multiple CDKs involved in cell cycle regulation [].

(2Z)-3-(benzylamino)-1,3-diphenyl-prop-2-en-1-one, (2Z)-3-(benzylamino)-3-(2-hydroxyphenyl)-1-phenyl-prop-2-en-1-one, (2Z)-3-(benzylamino)-3-(4-methoxyphenyl)-1-(3-nitrophenyl)-prop-2-en-1-one, 2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexene-1,3-dione and 2-{1-[(3-methoxyphenyl)amino]ethylidene}cyclohexene-1,3-dione

Compound Description: These five beta-enaminones were studied to understand the factors influencing the strength of intramolecular N-H...O hydrogen bonds in this class of compounds [].

(2Z)-3-(benzylamino)-3-(4-methoxyphenyl)-1-(3-nitrophenyl)-prop-2-en-1-one

Compound Description: This compound is a beta-enaminone studied for its intramolecular hydrogen bonding properties [].

Properties

Product Name

N-(4-methoxyphenyl)-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide

IUPAC Name

N-(4-methoxyphenyl)-2-[(3-nitrophenyl)sulfonylamino]benzamide

Molecular Formula

C20H17N3O6S

Molecular Weight

427.4 g/mol

InChI

InChI=1S/C20H17N3O6S/c1-29-16-11-9-14(10-12-16)21-20(24)18-7-2-3-8-19(18)22-30(27,28)17-6-4-5-15(13-17)23(25)26/h2-13,22H,1H3,(H,21,24)

InChI Key

BKXJOODUTLPFKU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.